Pyridomycin

Beschreibung

Historical Context of Discovery and Isolation

The history of Pyridomycin (B90888) is rooted in the "golden age" of antibiotic discovery, a period marked by the intensive screening of microbial sources for novel therapeutic agents. ourworldindata.org

This compound was first described in 1953 as a product of the soil bacterium Streptomyces pyridomyceticus. embopress.orgontosight.ai Later, it was also isolated from another microbial source, Dactylosporangium fulvum. embopress.orgnewtbdrugs.orgacs.org These actinomycetes, known for their ability to produce a wide array of secondary metabolites, were the original sources for the isolation of this unique compound. ontosight.aiacs.org The production of this compound from Dactylosporangium fulvum has been reported to yield 20–40 mg/L. embopress.org

Table 1: Microbial Sources of this compound

| Microbial Source | Classification |

| Streptomyces pyridomyceticus | Gram-positive soil bacterium |

| Dactylosporangium fulvum | Rare soil actinobacterium |

From its initial discovery, this compound was recognized for its specific and potent activity against various mycobacteria, including Mycobacterium tuberculosis and M. smegmatis. embopress.orgnih.gov Early studies in 1953 demonstrated that the compound exhibited significant in vitro antimycobacterial effects. embopress.orgnih.gov This selective action against the Mycobacterium genus, with little to no activity against other Gram-positive and Gram-negative bacteria, suggested a specific mechanism of action targeting a component unique to or divergent in mycobacteria. embopress.org

After decades of limited exploration, this compound has been re-evaluated in the context of modern antimicrobial discovery. embopress.org This renewed interest is largely driven by the urgent need for new treatments for tuberculosis (TB), especially due to the rise of drug-resistant strains. newtbdrugs.orgnih.govethz.ch Research has confirmed this compound's bactericidal activity against M. tuberculosis. embopress.orgembopress.org Crucially, it has been shown to be effective against clinical isolates of M. tuberculosis that are resistant to isoniazid (B1672263), a frontline anti-TB drug. embopress.orgnewtbdrugs.orgnih.govresearchgate.netnih.gov This is because this compound directly inhibits the NADH-dependent enoyl-(acyl-carrier-protein) reductase, known as InhA, which is a critical enzyme in the synthesis of mycolic acids, essential components of the mycobacterial cell wall. embopress.orgnewtbdrugs.orgembopress.org While InhA is also the target of isoniazid, this compound's direct binding to a different site means it can bypass the common resistance mechanisms that affect isoniazid. embopress.orgnih.govembopress.org

Academic Significance in Natural Products Chemistry and Microbiology

This compound holds considerable academic significance due to its complex chemical structure and biosynthetic pathway, placing it at the intersection of natural products chemistry and microbiology.

Chemically, this compound is classified as a cyclodepsipeptide. researchgate.netresearchgate.netnih.gov This class of compounds consists of a cyclic peptide structure where one or more amide bonds are replaced by ester bonds. The biosynthesis of this compound involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, a sophisticated enzymatic machinery that assembles the molecule from various precursors. researchgate.netresearchgate.netnih.govresearchgate.net

This compound's structure is notable for containing several rare or unique chemical components, which are subjects of intensive research. researchgate.netresearchgate.net These include 3-(3-pyridyl)-L-alanine and a 2-hydroxy-3-methylpent-2-enoic acid moiety. researchgate.netresearchgate.netsmolecule.comresearchgate.net Structure-activity relationship (SAR) studies have indicated that these specific parts of the molecule, particularly the enolic acid moiety, are crucial for its potent antimycobacterial activity. nih.govresearchgate.netresearchgate.net The unique structure of this compound, which does not resemble other known TB drugs, makes it a valuable lead compound for the development of new anti-TB agents with novel mechanisms of action. nih.gov Understanding the biosynthesis of these moieties also opens up possibilities for bioengineering new this compound derivatives with potentially improved properties. nih.gov

Role as a Natural Product Lead in Drug Discovery

Natural products have historically been a rich source of antibiotics and lead compounds for drug development, offering chemical diversity and potent biological activity against vulnerable targets. embopress.orgresearchgate.net this compound exemplifies the potential of revisiting older natural products with modern research tools. embopress.org Its rediscovery has positioned it as a valuable lead, primarily for the development of new anti-tuberculosis agents. toku-e.comresearchgate.netresearchgate.net

Detailed Research Findings

The renewed interest in this compound stems from its potent and specific activity against mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govgoogle.com Research has focused on elucidating its mechanism of action, its effectiveness against drug-resistant strains, and its potential as a scaffold for synthetic analogs.

Mechanism of Action and Target Identification: Through the generation of this compound-resistant mutants of M. tuberculosis and subsequent whole-genome sequencing, researchers identified the primary intracellular target of this compound as the NADH-dependent enoyl-(acyl-carrier-protein) reductase, known as InhA. nih.govnewtbdrugs.orgnih.gov InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids. embopress.orgembopress.org Mycolic acids are major and indispensable components of the mycobacterial cell wall. embopress.org

Notably, InhA is also the target of isoniazid (INH), a cornerstone drug in frontline tuberculosis therapy. embopress.orgembopress.org However, the mechanism of inhibition by this compound is distinct. While isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG to form an adduct that inhibits InhA, this compound acts as a direct inhibitor. embopress.orgembopress.org Biochemical and structural studies have revealed that this compound functions as a competitive inhibitor at the NADH-binding site of InhA. nih.govembopress.orgnih.gov Further crystallographic analysis has shown a unique binding mode where this compound bridges both the NADH cofactor-binding pocket and the lipid substrate-binding pocket of InhA, representing a novel mechanism for InhA inhibition. epfl.ch

Activity Against Drug-Resistant M. tuberculosis : A major challenge in controlling tuberculosis is the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. embopress.org Resistance to isoniazid is most commonly caused by mutations in the katG gene, which prevent the activation of the prodrug. embopress.org Since this compound does not require KatG activation, it remains fully effective against these frequently encountered isoniazid-resistant clinical isolates. nih.govembopress.orgnewtbdrugs.org This finding opens a critical new avenue for developing treatments for resistant tuberculosis. newtbdrugs.orgnih.gov

Spectrum of Antibacterial Activity: this compound exhibits a narrow and specific spectrum of activity. It is potently bactericidal against members of the Mycobacterium genus, including M. tuberculosis and M. smegmatis, but shows little to no activity against other Gram-positive or Gram-negative bacteria. nih.govguidetopharmacology.org This specificity suggests that it targets a component that is either unique to or sufficiently divergent in mycobacteria. nih.gov Research indicates that this compound's activity is dependent on active bacterial growth, as it is not effective against non-replicating M. tuberculosis. nih.gov

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | H37Rv | 0.31–0.63 | nih.gov |

| Mycobacterium smegmatis | mc²155 | 0.62–1.25 | nih.gov |

| Corynebacterium glutamicum | ATCC 13032 | >100 | nih.gov |

| Escherichia coli | DH5α | >100 | nih.gov |

| Staphylococcus aureus | RN4220 | >100 | nih.gov |

Structure-Activity Relationship (SAR) and Analog Development: this compound's unique structure makes it an attractive scaffold for medicinal chemistry. snf.ch SAR studies have begun to identify the key pharmacophoric groups responsible for its antimycobacterial activity. The enolic acid moiety and the natural configuration of the hydroxyl group at the C-10 position have been shown to be important for its bioactivity. asm.orgresearchgate.net

To overcome the synthetic challenges associated with the enol ester bond in the natural product, researchers have prepared a series of "dihydrothis compound" analogs, where the C2-side chain is attached by a more stable C-C single bond. researchgate.netepfl.chacs.org Several of these analogs, particularly those with sufficiently large hydrophobic substituents, retained potent activity against M. tuberculosis, with MIC values approaching that of natural this compound. epfl.chacs.org Interestingly, some of these active analogs were found to be insensitive to the overexpression of InhA, suggesting that their mode of action may differ from that of the parent natural product, potentially involving different cellular targets. researchgate.netepfl.ch This highlights the potential of the this compound scaffold to generate new compounds with diverse mechanisms of action. acs.org

| Finding | Significance | Reference |

|---|---|---|

| Identified as a direct inhibitor of the InhA enoyl reductase. | Reveals the specific molecular target and mechanism of action for its antimycobacterial effect. | nih.govnewtbdrugs.org |

| Binds competitively to the NADH-binding site of InhA. | Differentiates its mechanism from the prodrug isoniazid, which targets the same enzyme. | embopress.orgembopress.org |

| Effective against isoniazid-resistant M. tuberculosis clinical isolates. | Provides a promising lead compound for developing drugs to treat resistant TB infections. | nih.govembopress.orgnewtbdrugs.org |

| Exhibits a narrow and specific bactericidal activity against mycobacteria. | Suggests high selectivity and potentially fewer off-target effects on other bacteria. | nih.govembopress.org |

| Synthetic analogs (dihydropyridomycins) show potent activity. | Demonstrates that the this compound core is a viable scaffold for developing new, more easily synthesized derivatives. | epfl.chacs.org |

| Some active analogs are not inhibited by InhA overexpression. | Indicates the potential for analogs to act via different mechanisms, broadening the utility of the scaffold. | researchgate.netepfl.ch |

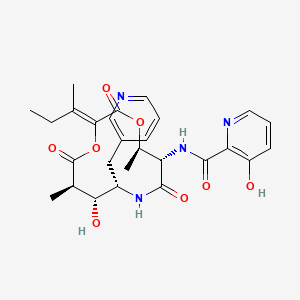

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H32N4O8 |

|---|---|

Molekulargewicht |

540.6 g/mol |

IUPAC-Name |

N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1 |

InChI-Schlüssel |

WHIKSLGSXKIHCA-QJJXMMRLSA-N |

SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

Isomerische SMILES |

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |

Kanonische SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

Synonyme |

pyridomycin |

Herkunft des Produkts |

United States |

Biosynthesis of Pyridomycin

Identification of Biosynthetic Gene Clusters

The roadmap for Pyridomycin (B90888) synthesis is encoded within a specific region of the S. pyridomyceticus genome, known as a biosynthetic gene cluster (BGC). Through genomic analysis, scientists have identified and characterized this cluster, revealing the set of genes responsible for producing the antibiotic.

Genomic Analysis and Annotation of Key Genes

Sequence analysis of a 42.5-kb DNA region from Streptomyces pyridomyceticus NRRL B-2517 unveiled 26 putative open reading frames (ORFs). nih.govnih.gov Central to this cluster are the genes encoding the core enzymatic machinery for this compound assembly. These include pyrA, pyrU, pyrE, pyrF, and pyrG, which orchestrate the step-by-step construction of the molecule. nih.govresearchgate.net Another crucial gene, pyr2, initially overlooked, has been identified as essential for the formation of key functional groups in this compound. nih.govnih.gov

| Gene | Putative Function |

| pyrA | Adenylation (A) domain; activates the starter unit, 3-hydroxypicolinic acid (3-HPA). nih.govnih.gov |

| pyrU | Peptidyl carrier protein (PCP); works with PyrA as a loading module. nih.govnih.gov |

| pyrE | Dimo-modular nonribosomal peptide synthetase (NRPS); incorporates L-threonine and 3-(3-pyridyl)-l-alanine. nih.govnih.gov |

| pyrF | Polyketide synthase (PKS) module; incorporates a propionic acid-derived unit. nih.govnih.gov |

| pyrG | Nonribosomal peptide synthetase (NRPS) module; incorporates α-keto-β-methylvaleric acid. nih.govnih.gov |

| pyr2 | Trans-acting ketoreductase (KR); catalyzes the formation of a hydroxyl group and a double bond. nih.govnih.gov |

Hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) System

The biosynthesis of this compound is a classic example of a hybrid NRPS-PKS system. nih.govnih.gov These are large, multi-enzyme complexes that act as molecular assembly lines. The core structure of this compound is assembled by the concerted action of the PyrE, PyrF, and PyrG proteins. nih.govresearchgate.net This hybrid system allows for the incorporation of both amino acid precursors (by NRPS modules) and short carboxylic acid units (by PKS modules), leading to the structural diversity of the final product. nih.gov The assembly line is initiated by the loading module composed of PyrA and PyrU. nih.govnih.gov

Elucidation of Biosynthetic Pathway Steps

The synthesis of this compound follows a precise, sequential pathway, from the selection of precursor molecules to their assembly and final chemical tailoring.

Precursor Incorporation and Assembly

The assembly of the this compound backbone begins with the activation of the starter unit, 3-hydroxypicolinic acid (3-HPA), by the PyrA adenylation domain. nih.govnih.gov This activated unit is then transferred to the peptidyl carrier protein, PyrU. nih.govnih.gov Isotope labeling studies have confirmed that L-aspartate is a precursor for the 3-hydroxypicolinyl moiety. nih.gov

The growing chain is then passed to the NRPS modules of PyrE, which sequentially incorporate L-threonine and the rare amino acid 3-(3-pyridyl)-l-alanine. nih.govnih.gov Following this, the PKS module PyrF adds a propionic acid-derived unit to the chain. nih.govnih.gov The final building block, α-keto-β-methylvaleric acid, is incorporated by the NRPS module PyrG. nih.gov

Role of Specific Enzymes in Key Steps

A key feature of the this compound biosynthetic pathway is the role of specific enzymes in critical chemical transformations. One such enzyme is Pyr2, which functions as a trans-acting ketoreductase. nih.govnih.gov Although the PKS module PyrF incorporates a propionate (B1217596) unit, it lacks a ketoreductase (KR) domain to reduce the resulting β-keto group to a hydroxyl group, a feature present in the final this compound structure. nih.gov

Gene inactivation studies have shown that Pyr2 is essential for this compound biosynthesis. nih.gov It is proposed that Pyr2 acts on the growing polyketide-peptide chain while it is still attached to the NRPS machinery. nih.govresearchgate.net Pyr2 catalyzes the reduction of a keto group to form the C-10 hydroxyl group. nih.govresearchgate.net

Post-Synthetic Modifications and Maturation

Post-synthetic modifications are crucial for the final maturation and bioactivity of many natural products. In the biosynthesis of this compound, the action of Pyr2 represents a critical modification step that occurs during, rather than after, the main assembly line process. nih.govresearchgate.net The inactivation of pyr2 leads to the accumulation of a new analog, this compound B, which lacks the C-10 hydroxyl group and has a saturated 3-methylvaleric acid group instead of the enolic acid moiety. nih.govnih.gov This finding suggests that Pyr2 is also responsible for the formation of the double bond in the 2-hydroxy-3-methylpent-2-enoic acid moiety. nih.govbiorxiv.org This dual function of ketoreduction and dehydration is a remarkable example of enzymatic economy in natural product biosynthesis. nih.gov

Genetic Engineering and Pathway Manipulation for Diversification

The biosynthetic gene cluster of this compound in Streptomyces pyridomyceticus has been identified, spanning a 42.5-kb DNA region with 26 open reading frames. This cluster includes a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, which is central to the formation of the this compound core structure. jst.go.jpnih.gov The elucidation of this pathway has paved the way for genetic engineering and manipulation to diversify the production of this compound and its derivatives.

Strategies for Enhanced this compound Production

Efforts to increase the yield of this compound have historically involved classical strain improvement and fermentation optimization techniques. While specific genetic engineering strategies aimed solely at enhancing this compound yield are not extensively detailed in recent literature, foundational studies provide a basis for modern molecular approaches.

Early research focused on improving the producing strain, Streptomyces pyridomyceticus. Studies revealed that lactose-utilizing mutants of this bacterium demonstrated a high capacity for this compound production. jst.go.jp Further optimization of the fermentation medium was found to significantly promote yield. Key findings from these studies include:

Carbon Source: Glucose was identified as a suitable carbon source for production. jst.go.jp

Nitrogen Source: Soybean meal was found to be an effective nitrogen source in complex media. jst.go.jp In synthetic media, this compound could be produced using aspartic acid, glutamic acid, or asparagine as nitrogen sources, provided pyridoxine (B80251) was also present. jst.go.jp

Additives: The addition of phosphate (B84403) to the culture medium was shown to promote production. jst.go.jp

Precursors: The identification of precursors like serine, tryptophan, and kynurenine (B1673888) that promote production suggests that overexpression of the genes involved in their biosynthesis could be a viable strategy for yield enhancement. jst.go.jp

While these methods are rooted in classical microbiology, they inform modern genetic engineering approaches. For instance, the knowledge of key precursors can guide the engineering of metabolic pathways to increase the intracellular pool of these building blocks. General strategies in antibiotic-producing Streptomyces, such as cloning genes for antibiotic biosynthesis and applying a combination of traditional and recombinant DNA methodology, are considered promising for improving yields. nih.gov However, much of the recent genetic work on the this compound pathway has focused on generating novel analogues rather than solely increasing the titer of the parent compound. nih.govnih.gov

Biosynthetic Generation of this compound Analogues

Genetic manipulation of the this compound biosynthetic pathway has proven to be a fruitful strategy for generating novel analogues, offering a powerful alternative to chemical synthesis for creating structural diversity. nih.govnih.gov These efforts primarily leverage the flexibility of key enzymes within the pathway to accept alternative substrates or by inactivating specific tailoring enzymes.

Exploiting the Substrate Flexibility of PyrA

The initiation of this compound biosynthesis involves the adenylation (A) domain-containing protein, PyrA, which activates the starter unit, 3-hydroxypicolinic acid (3-HPA). jst.go.jp Research has demonstrated that PyrA possesses a broad substrate specificity and can activate other aromatic acids. jst.go.jp By feeding a pyrA mutant strain with different precursor analogues, scientists have successfully generated new this compound derivatives in vivo. This approach, often termed mutasynthesis or precursor-directed biosynthesis, highlights the potential of the PyrA enzyme as a target for engineering to incorporate a wider variety of starter units. jst.go.jp

Targeted Gene Inactivation: The Case of pyr2

A significant breakthrough in generating this compound analogues came from the targeted inactivation of the pyr2 gene. nih.govnewtbdrugs.org The pyr2 gene, located within the this compound biosynthetic cluster, encodes a short-chain dehydrogenase/reductase (SDR) family protein. nih.govnih.gov This enzyme was identified as a 3-oxoacyl acyl carrier protein (ACP) reductase. nih.gov

Inactivation of pyr2 in S. pyridomyceticus resulted in the accumulation of a new analogue named This compound B . nih.govnewtbdrugs.org Structural analysis of this compound B revealed two key differences from the parent this compound:

The isoleucine-derived 2-hydroxy-3-methylpent-2-enoic acid moiety is replaced by a saturated 3-methylvaleric acid group. nih.gov

An enol moiety is present in the 3-(3-pyridyl)-L-alanine portion of the molecule. nih.gov

These structural changes suggest that the Pyr2 enzyme is bifunctional. It is proposed to catalyze the ketoreduction to form the C-10 hydroxyl group and also to be responsible for the double bond formation in the enolic acid moiety of the final this compound molecule. nih.gov The generation of this compound B through this gene knockout demonstrates that targeted manipulation of tailoring enzymes is a powerful strategy for creating novel derivatives. nih.govnih.gov This work lays the foundation for future bioengineering efforts to create a wider diversity of this compound-based compounds by manipulating such tailoring enzymes. nih.govnewtbdrugs.org

Table of Biosynthetically Generated this compound Analogues

| Genetic Modification/Strategy | Precursor/Substrate/Chemical Change | Resulting Analogue |

| Feeding of pyrA mutant | Various aromatic acid precursors | Multiple unnamed this compound analogues jst.go.jp |

| Knockout of pyr2 gene | Replacement of 2-hydroxy-3-methylpent-2-enoic acid with a saturated 3-methylvaleric acid group; formation of an enol moiety in the pyridyl alanine (B10760859) part. nih.govnewtbdrugs.org | This compound B |

Molecular Mechanism of Action

Identification of Primary Molecular Targets

The principal molecular target of Pyridomycin (B90888) within Mycobacterium tuberculosis has been unequivocally identified as the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. embopress.orgnih.govnewtbdrugs.org This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system. nih.gov The identification of InhA as the primary target was accomplished through studies involving the selection and whole-genome sequencing of this compound-resistant mutants of M. tuberculosis. embopress.orgembopress.org These investigations revealed that resistance to the antibiotic was conferred by a single point mutation in the inhA gene. embopress.orgtouro.edu Specifically, a mutation leading to an amino acid substitution from aspartic acid to glycine (B1666218) at position 148 (D148G) was found to be responsible for the resistance. touro.edu Further genetic validation confirmed that overexpression of the wild-type inhA gene in M. tuberculosis resulted in increased resistance to this compound, solidifying InhA as its direct intracellular target. touro.edu this compound is a natural product inhibitor of InhA, and it demonstrates potent and specific cidal activity against mycobacteria. embopress.orgnewtbdrugs.orgguidetoimmunopharmacology.org

The inhibition of InhA by this compound directly leads to the disruption of mycolic acid biosynthesis. embopress.orgnewtbdrugs.orgembopress.org Mycolic acids are long-chain fatty acids that are essential and unique structural components of the mycobacterial cell wall, providing a crucial protective barrier. embopress.orgresearchgate.net The InhA enzyme catalyzes the last, rate-limiting step in each cycle of fatty acid elongation within the FAS-II pathway. nih.gov By targeting and inhibiting InhA, this compound effectively blocks this pathway. embopress.orgguidetoimmunopharmacology.org This blockage results in the specific depletion of mycolic acids, which impairs the integrity of the bacterial cell wall and ultimately leads to cell death. embopress.orgsmolecule.com Radiometric thin-layer chromatography experiments have confirmed that treating M. tuberculosis with this compound leads to a significant reduction in mycolic acid content, similar to the effect observed with the well-known anti-tubercular drug isoniazid (B1672263), which also targets InhA. embopress.org

Biochemical and Biophysical Characterization of Target Interaction

Biochemical and enzymological studies have characterized the interaction between this compound and InhA as a direct, competitive inhibition with respect to the binding of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. embopress.orgembopress.orgnih.gov Kinetic analyses, including Lineweaver-Burk plots, demonstrate that this compound competes directly for the NADH-binding pocket on the InhA enzyme. embopress.orgnih.gov This mechanism is distinct from that of isoniazid, a prodrug that, once activated, forms an adduct with NAD+ to inhibit InhA. embopress.org this compound, in its unmodified form, acts as the pharmacophore, binding to the same site as the NADH cofactor, thereby preventing the enzyme from carrying out its reductive function in mycolic acid synthesis. embopress.orgnih.gov This competitive binding to the NADH site identifies a new, druggable pocket in InhA. embopress.orgnih.gov

X-ray crystallography studies of the this compound-InhA complex have provided detailed, atomic-level insights into their interaction. nih.govresearchgate.net The co-crystal structure reveals that this compound binds in a unique manner, simultaneously occupying both the NADH cofactor-binding site and a portion of the lipid substrate-binding pocket of InhA. nih.govguidetoimmunopharmacology.org The two pyridyl groups of the this compound molecule settle into the NADH-binding site. nih.govresearchgate.net A crucial hydrogen bond is formed between the C7 carbonyl oxygen of this compound and the side chain of the Tyr158 residue in InhA's binding pocket. touro.edu Meanwhile, the enolic acid moiety of this compound extends into the adjacent lipid substrate-binding pocket. nih.gov This dual-occupancy binding mode is a distinctive feature of this compound's interaction with InhA. nih.gov Attempts to obtain crystal structures by soaking pre-crystallized InhA:NADH complexes with this compound were unsuccessful as the crystals lost their diffraction ability, suggesting that this compound binding may induce significant conformational changes in the enzyme. nih.gov

Table 1: X-ray Diffraction Data for M. tuberculosis InhA in complex with NADH

| Parameter | Value |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.40 Å |

| Space Group | P 62 2 2 |

| R-Value Work | 0.192 (Depositor) |

| R-Value Free | 0.249 (Depositor) |

| R-Value Observed | 0.195 (Depositor) |

This data corresponds to the PDB entry 4DRE for the InhA:NADH complex, which is relevant to understanding the target structure before this compound binding. rcsb.org

Structure-activity relationship (SAR) studies have highlighted the critical importance of specific functional groups within the this compound molecule for its antimycobacterial activity. nih.govresearchgate.netresearchgate.net

The enolic acid moiety is considered a key pharmacophoric group. nih.govresearchgate.net This part of the molecule protrudes into the lipid substrate-binding pocket of InhA, contributing significantly to the inhibitor's binding affinity and potent activity. nih.gov When this enolic acid is replaced with a saturated isopropyl group (as in dihydropyridomycins), the resulting compounds are significantly less active, demonstrating the importance of the double bond and enol functionality. nih.gov

The C-10 hydroxyl group is another essential stereocenter for this compound's bioactivity. nih.govresearchgate.netresearchgate.net The natural configuration of this hydroxyl group is crucial for optimal interaction with the InhA target. nih.govnih.gov Studies on this compound B, an analogue that differs in this region, have further elucidated the role of the enzyme Pyr2 in catalyzing the ketoreduction to form this specific C-10 hydroxyl group during the compound's biosynthesis. nih.govresearchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Analogues

| Analogue/Modification | Change in Structure | Impact on Activity |

| Dihydrothis compound (2R-isopropyl) | Replacement of enolic acid moiety with a 2R-isopropyl group. | 4-fold lower activity than this compound. |

| Dihydrothis compound (2S-isopropyl) | Replacement of enolic acid moiety with a 2S-isopropyl residue. | Diminished activity compared to this compound. |

Data compiled from SAR investigations on chemically synthesized analogues. nih.gov

Downstream Cellular Effects in Target Organisms

The targeted inhibition of the InhA enzyme by this compound initiates a cascade of downstream cellular events that ultimately compromise the viability of susceptible bacteria, most notably Mycobacterium tuberculosis. These effects are a direct consequence of the disruption of mycolic acid biosynthesis, a critical pathway for the structural integrity of the mycobacterial cell envelope.

Disruption of Cell Wall Formation

The primary downstream effect of this compound's molecular action is the significant disruption of cell wall formation. nih.gov The mycobacterial cell wall is a complex and unique structure, with mycolic acids being its most essential component. guidetoimmunopharmacology.orgembopress.org These long-chain fatty acids are covalently linked to the underlying arabinogalactan-peptidoglycan layer, forming a robust outer barrier that is crucial for the bacterium's survival and virulence.

This compound's inhibition of InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system, directly halts the elongation of fatty acid precursors required for mycolic acid synthesis. nih.govnih.govembopress.org This leads to a concentration-dependent reduction in the production of all major types of mycolic acids, including alpha-, methoxy-, and keto-mycolic acids. nih.govnih.gov The depletion of these vital lipids from the cell wall impairs its structural integrity, making the bacterium more susceptible to external stresses and compromising its ability to maintain a proper cell shape. embopress.orgembopress.org This mechanism highlights the vulnerability of the mycobacterial cell wall and its importance as a target for antimicrobial agents. embopress.orgmdpi.com

Research has demonstrated that the activity of this compound leads to a reduction in mycolic acid production, thereby impairing the mycobacterial cell wall. embopress.orgembopress.org This disruption is a critical factor in the compound's bactericidal effect against M. tuberculosis. nih.govembopress.org

Inhibition of Bacterial Growth

A direct consequence of the disruption of cell wall synthesis is the potent inhibition of bacterial growth. nih.govnih.govresearchgate.net this compound exhibits specific and potent bactericidal activity against various mycobacterial species. nih.govresearchgate.net Its efficacy is particularly notable against Mycobacterium tuberculosis, including strains that are resistant to the frontline drug isoniazid. embopress.orgnih.gov

The antibacterial spectrum of this compound is narrow, with its activity primarily directed against members of the Mycobacterium genus. guidetoimmunopharmacology.orgnih.govguidetopharmacology.org It shows little to no activity against other Gram-positive and Gram-negative bacteria. nih.gov This specificity is attributed to the high conservation of the InhA enzyme, including the this compound binding site, among mycobacterial species. researchgate.net

Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various mycobacteria, confirming its potent growth-inhibiting and killing effects. For instance, the MIC for M. tuberculosis H37Rv has been reported to be in the range of 0.31–0.63 µg/ml, with an MBC of 0.62–1.25 µg/ml. nih.gov It is important to note that this compound's activity is most effective against actively growing bacteria, suggesting that it targets functions essential for replication and cell division. nih.govnih.gov

Interactive Data Tables

Table 1: Antimycobacterial Activity of this compound

| Organism | Strain | MIC (µg/ml) |

| Mycobacterium tuberculosis | H37Rv | 0.31–0.63 nih.gov |

| Mycobacterium smegmatis | mc² 155 | 0.62–1.25 nih.gov |

| Mycobacterium marinum | 3.13 nih.gov |

Mechanisms of Resistance to Pyridomycin

Ribosomal and Target Enzyme Modification-Based Resistance

The primary mechanism of resistance to pyridomycin (B90888) involves alterations in its target enzyme, the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA. nih.govsciencedaily.comtoku-e.com This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major and vital constituent of the mycobacterial cell wall. nih.govembopress.orgsmolecule.com this compound acts as a competitive inhibitor at the NADH-binding site of InhA. nih.govembopress.orgresearchgate.net

The most well-documented mechanism of resistance to this compound is the emergence of point mutations in the inhA gene. nih.govsciencedaily.com Selection of M. tuberculosis mutants resistant to this compound followed by whole-genome sequencing identified a single nucleotide polymorphism (SNP) in the inhA gene. nih.govsciencedaily.comembopress.org This specific mutation, a transition from adenine (B156593) to guanine (B1146940) at position 443 (a443g), results in the substitution of aspartic acid with glycine (B1666218) at codon 148 (Asp148Gly or D148G). nih.gov

The D148G mutation is located near the NADH-binding pocket of the InhA enzyme. nih.gov Biochemical studies have confirmed that this single amino acid change is responsible for conferring resistance to this compound. nih.govembopress.org The mutant InhA protein (InhA D148G) shows a significantly reduced affinity for this compound, rendering the antibiotic ineffective at typical inhibitory concentrations. researchgate.netembopress.org Interestingly, enzyme inhibition studies demonstrated that while this compound could inhibit wild-type InhA, it could not inhibit the InhA (D148G) mutant at concentrations below 18.6 mM. researchgate.net This specific mutation does not, however, significantly impact the enzyme's affinity for isoniazid (B1672263), another frontline anti-tubercular drug that also targets InhA. nih.govembopress.org

While Asp148Gly is the most prominently cited mutation, the potential for other mutations, such as Met161Leu, to confer resistance exists, although they are less commonly reported in the context of this compound. The principle remains that alterations in the primary structure of the InhA enzyme, particularly in regions critical for this compound binding, can lead to a resistant phenotype.

Table 1: Key Mutations in the inhA Gene and their Impact on this compound Susceptibility

| Mutation | Nucleotide Change | Effect on InhA Protein | Impact on this compound | References |

| Asp148Gly (D148G) | a443g | Substitution of aspartic acid with glycine at codon 148 | Confers high-level resistance | nih.govresearchgate.netembopress.org |

Another mechanism that can lead to reduced susceptibility to this compound is the overexpression of its target, the inhA gene. nih.govasm.org When the amount of InhA enzyme within the bacterial cell is significantly increased, a higher concentration of the antibiotic is required to achieve the same level of inhibition. asm.org

This has been demonstrated experimentally by transforming wild-type M. tuberculosis with a plasmid that leads to the overexpression of inhA. nih.gov The resulting strain exhibited a 15-fold increase in the minimum inhibitory concentration (MIC) for this compound compared to the control strain. nih.gov Similarly, clinical isolates of M. tuberculosis with mutations in the promoter region of inhA, leading to its upregulation, have also shown increased resistance to this compound. nih.govresearchgate.net This indicates that even without mutations in the coding sequence of the gene, an increase in the quantity of the target protein can be a viable resistance strategy for the bacterium. asm.org

Lack of Cross-Resistance with Other Antitubercular Agents (e.g., Isoniazid, Ethionamide)

A significant feature of this compound is the general lack of cross-resistance with other anti-tubercular drugs that also target InhA, such as isoniazid and ethionamide. nih.govembopress.orgmdpi.com Isoniazid is a prodrug that requires activation by the catalase-peroxidase enzyme KatG. embopress.orgrespiratory-therapy.com The most common mechanism of isoniazid resistance in clinical isolates involves mutations in the katG gene, which prevent this activation. embopress.orgresearchgate.netplos.org Since this compound does not require activation by KatG, these isoniazid-resistant strains remain fully susceptible to this compound. nih.govsciencedaily.comembopress.org

Furthermore, even in cases where resistance to isoniazid is due to mutations within the inhA gene itself, such as the S94A mutation, these strains often remain sensitive to this compound. researchgate.net Conversely, the D148G mutation in inhA that confers resistance to this compound does not significantly affect susceptibility to isoniazid or ethionamide. nih.govembopress.org This suggests that while both drugs target the same enzyme, they likely bind to the NADH-binding pocket in distinct ways. researchgate.net This lack of cross-resistance is a crucial advantage, as it suggests that this compound or its derivatives could be effective against isoniazid-resistant M. tuberculosis. nih.govresearchgate.netnewtbdrugs.org

However, it is important to note that cross-resistance can occur in strains where resistance is mediated by the overexpression of inhA due to promoter mutations. nih.govresearchgate.net In such cases, the increased level of the InhA enzyme can confer a degree of resistance to both this compound and isoniazid. nih.govasm.org

Table 2: Cross-Resistance Profile of this compound

| Resistance Mechanism | Effect on Isoniazid Susceptibility | Effect on Ethionamide Susceptibility | Effect on this compound Susceptibility | References |

| katG mutations | High-level resistance | Susceptible | Susceptible | nih.govembopress.orgplos.org |

| inhA (D148G) mutation | Susceptible | Susceptible | High-level resistance | nih.govembopress.org |

| inhA promoter mutations (overexpression) | Intermediate resistance | Cross-resistance | Increased resistance | nih.govresearchgate.netplos.org |

Genetic Basis and Dissemination of Resistance Mechanisms

Understanding the genetic basis of resistance is fundamental to predicting and potentially overcoming it. For this compound, this has largely been elucidated through advanced molecular techniques.

The primary method for identifying the genetic basis of this compound resistance has been the selection of resistant mutants in the laboratory followed by whole-genome sequencing (WGS). nih.govembopress.orgresearchgate.netnewtbdrugs.org This powerful approach allows for an unbiased comparison of the entire genome of a resistant mutant with that of its susceptible parent strain. nih.govsciencedaily.com

In the case of this compound, WGS of a resistant M. tuberculosis H37Rv mutant (PYR7) revealed a limited number of single nucleotide polymorphisms (SNPs). nih.gov After filtering out SNPs in repetitive gene families, only one non-synonymous mutation was identified: the a443g transition in the inhA gene, leading to the D148G substitution. nih.gov This finding was subsequently confirmed by conventional Sanger sequencing. researchgate.net The use of WGS has been instrumental in definitively linking mutations in inhA to the this compound-resistant phenotype and has also been applied to study resistance to synthetic analogues of this compound. nih.govnih.gov

While the primary mechanism of resistance to this compound is target modification, the role of efflux pumps is a conceptual consideration in bacterial drug resistance. frontiersin.orgmdpi.com Efflux pumps are transmembrane proteins that can actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration. acs.orgmdpi.com The overexpression of efflux pumps is a known mechanism of resistance to various antibiotics in M. tuberculosis and other bacteria. frontiersin.orgmdpi.com

Although direct evidence for efflux pump-mediated resistance to this compound in clinical isolates is not extensively documented, it remains a theoretical possibility. Studies on synthetic analogues of this compound have hinted at the involvement of efflux. For instance, resistance to the analogue OH190 was linked to the loss of function of a transcriptional repressor, Rv0678, which leads to the overexpression of the MmpL5-MmpS5 efflux pump. nih.gov Furthermore, some studies have noted that mutations conferring resistance to certain compounds were found in mmr, which encodes a multidrug resistance transporter, suggesting a role for drug efflux. europa.eu While these findings are not directly about this compound itself, they highlight the potential for efflux-mediated mechanisms to contribute to reduced susceptibility. The development of efflux pump inhibitors (EPIs) is an area of research aimed at overcoming this type of resistance. mdpi.comnih.gov

Chemical Synthesis and Structural Modifications

Total Synthesis Strategies for Pyridomycin (B90888)

The total synthesis of this compound is a significant challenge, primarily due to the complex stereochemistry and the presence of a unique enol ester moiety. acs.org To date, only one total synthesis has been reported in the literature. acs.orgnih.gov

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, a common strategy involves key disconnections of the macrocyclic structure. A logical approach is to disconnect the amide bond and the ester bond that form the cyclodepsipeptide ring. This leads to a linear precursor that can be cyclized in a later step. Further disconnections would break down this linear precursor into smaller, more manageable fragments, such as the 3-hydroxypicolinic acid moiety, the modified amino acid components, and the side chain. The installation of the exocyclic C2–C1′ double bond of the enol ester has been noted as a particularly challenging aspect of the synthesis. acs.org

Achieving the correct stereochemistry at multiple chiral centers is crucial for the biological activity of this compound. Synthesis strategies must incorporate methods for stereoselective reactions to ensure the formation of the desired stereoisomers. Convergent synthesis, where different fragments of the molecule are synthesized separately before being joined together, is a favored approach. This method allows for the independent and efficient construction of complex stereochemical arrays within each fragment, which are then combined in the final stages of the synthesis. For instance, a synthetic route might involve the separate synthesis of the macrocyclic core and the side chain, followed by a late-stage coupling reaction. acs.org

Design and Synthesis of this compound Analogues and Derivatives

To explore the therapeutic potential of this compound and to overcome the synthetic challenges of the natural product, researchers have designed and synthesized a variety of analogues and derivatives. acs.orgnih.gov These efforts are aimed at understanding which parts of the molecule are essential for its activity and at developing new compounds with improved properties.

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For this compound, SAR studies have provided valuable insights into its mechanism of action. researchgate.netasm.org

Key findings from SAR studies include:

The Enolic Acid Moiety : This part of the molecule is considered an important pharmacophoric group. nih.govasm.org However, its synthetic difficulty has prompted the creation of "dihydropyridomycins," where the enol ester double bond is replaced with a C-C single bond. acs.orgacs.orgnih.gov

C2 Side Chain : In dihydrothis compound analogues, hydrophobic substituents of sufficient size at the C2 position generally lead to potent activity against Mycobacterium tuberculosis. acs.orgnih.govepfl.ch

C10 Hydroxyl Group : The natural configuration of the hydroxyl group at the C-10 position is essential for this compound's bioactivity. nih.govresearchgate.net

Core Moieties : A 2011 study highlighted that the N-3-hydroxypicolinyl-L-threonine, -(3-pyridyl)-L-alanine, propionic acid, and 2-hydroxy-3-methylpent-2-enoic acid moieties are all crucial for its antimycobacterial activity. researchgate.net

Interestingly, some of the synthesized dihydrothis compound analogues, unlike the parent compound, are not sensitive to the overexpression of the InhA enzyme in M. tuberculosis. acs.orgnih.gov This suggests that while this compound's primary target is InhA, these analogues may possess a different or additional mechanism of action. acs.orgnih.gov

The insights gained from SAR studies are crucial for lead optimization, the process of refining a promising compound to enhance its therapeutic properties. The identification of the enolic acid moiety and the C10 hydroxyl group as key pharmacophoric elements guides the design of new, potentially more potent or synthetically accessible analogues. nih.govresearchgate.net The development of dihydropyridomycins is a prime example of lead optimization, where a synthetically challenging group was replaced to create compounds that retain significant activity. acs.orgnih.gov These studies help in building a pharmacophore model—a three-dimensional representation of the essential features a molecule must have to bind to its target and exert its biological effect. nih.gov

Semi-Synthesis and Biocatalytic Approaches

Given the complexities of total chemical synthesis, alternative methods for producing this compound and its derivatives are being explored.

Semi-synthesis, which involves chemically modifying a natural product intermediate, offers a potential route to new analogues. However, the majority of current research has focused on total synthesis and genetic engineering approaches.

Biocatalysis, the use of enzymes to perform chemical transformations, presents a promising and sustainable alternative. The biosynthesis of this compound involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.govasm.org Understanding these biosynthetic pathways opens the door for genetic manipulation to create novel this compound derivatives. researchgate.net For instance, the inactivation of the pyr2 gene in the producing organism, Streptomyces pyridomyceticus, led to the accumulation of a new analogue, this compound B. nih.gov This demonstrated that the enzyme Pyr2 is essential for the formation of the C-10 hydroxyl group and the double bond of the enolic acid moiety. nih.gov The substrate promiscuity of enzymes in the biosynthetic pathway, such as PyrG, could be exploited to incorporate different building blocks, leading to a wider range of this compound analogues. researchgate.net

Derivatization of Natural this compound for Improved Properties

A significant focus of synthetic efforts has been the modification of the C2 side chain of the this compound core. The exocyclic enol ester moiety in the natural product presents a considerable synthetic challenge. To circumvent this, researchers have developed a series of derivatives known as dihydropyridomycins. In these analogs, the synthetically demanding enol ester double bond is replaced by a more accessible C-C single bond. acs.orgnih.gov

These modifications have led to the generation of dihydropyridomycins with a range of hydrophobic substituents at the C2 position. Structure-activity relationship studies have revealed that the presence of sufficiently large hydrophobic groups at this position generally results in potent activity against Mycobacterium tuberculosis (Mtb). nih.gov Several of these analogs exhibit minimum inhibitory concentration (MIC) values around 2.5 μM, approaching the potency of natural this compound. acs.orgnih.gov

Interestingly, some of these dihydrothis compound derivatives display a mode of action that may differ from that of the parent compound. acs.orgnih.gov While this compound primarily targets the InhA enoyl reductase in Mtb, certain analogs have been shown to be insensitive to the overexpression of InhA. acs.orgnih.gov This suggests that their antimycobacterial activity is not critically dependent on InhA inhibition and that they may engage alternative biological targets. acs.orgnih.gov

Further SAR studies on chemically synthesized dihydropyridomycins have highlighted the importance of specific structural features for bioactivity. For instance, the substitution of the enolic acid moiety with a 2R-isopropyl group resulted in a four-fold decrease in activity compared to this compound, while a 2S-isopropyl substitution led to a significant loss of activity. nih.govresearchgate.net Additionally, the natural configuration of the hydroxyl group at the C-10 position has been identified as an essential stereocenter for this compound's biological activity. nih.govresearchgate.net

Table 1: Activity of C2-Modified this compound Analogs

| Compound | Modification | Anti-Mtb Activity (MIC) | Sensitivity to InhA Overexpression |

| Natural this compound | Enol ester side chain | Potent | Sensitive |

| Dihydropyridomycins | C-C single bond at C2 with various hydrophobic substituents | Approaching natural this compound (around 2.5 μM for several analogs) | Some analogs are insensitive |

| 2R-isopropyl dihydrothis compound | Substitution of enolic acid with 2R-isopropyl group | 4-fold less active than this compound | Not specified |

| 2S-isopropyl dihydrothis compound | Substitution of enolic acid with 2S-isopropyl group | Diminished activity | Not specified |

Enzymatic Transformations for Novel Structures

The biosynthetic pathway of this compound offers a powerful platform for generating novel analogs through enzymatic transformations. Genetic manipulation of the enzymes involved in this compound's assembly allows for the creation of new chemical entities that may not be readily accessible through traditional chemical synthesis. nih.gov

A key enzyme in this process is Pyr2, a 3-oxoacyl acyl carrier protein (ACP) reductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govasm.org Pyr2 plays a crucial role in the formation of two key structural features of this compound: the C-10 hydroxyl group and the double bond of the enolic acid moiety. nih.govasm.org

The inactivation of the pyr2 gene in the this compound-producing bacterium Streptomyces pyridomyceticus has been shown to result in the accumulation of a new this compound analog, designated this compound B. nih.govasm.org In this compound B, the characteristic enolic acid moiety is replaced by a saturated 3-methylvaleric acid group. nih.govasm.org This demonstrated that Pyr2 is essential for the desaturation step that forms the enol ester.

The elucidation of Pyr2's function has provided valuable insights into the biosynthetic logic of this compound and has opened up new avenues for creating chemical diversity. nih.govasm.org By manipulating the activity of Pyr2 and other enzymes in the biosynthetic pathway, it is possible to generate a wider range of this compound derivatives with potentially improved properties. This genetic engineering approach represents a promising strategy for the development of novel antitubercular agents. nih.gov

Table 2: Key Molecules in the Enzymatic Transformation of this compound

| Compound | Key Structural Feature | Role in Biosynthesis |

| This compound | Enolic acid moiety | Final natural product |

| This compound B | Saturated 3-methylvaleric acid group | Accumulates upon inactivation of the pyr2 gene |

Biological Activity Spectrum and Pre Clinical Efficacy Studies

Antibacterial Activity Profiling

Activity against Mycobacterium tuberculosis (including drug-resistant strains)

Pyridomycin (B90888) demonstrates significant in vitro activity against Mycobacterium tuberculosis, including strains resistant to the frontline drug isoniazid (B1672263). nih.goveuropa.eu The minimum inhibitory concentration (MIC) of this compound against the H37Rv strain of M. tuberculosis has been reported to be in the range of 0.31–0.63 µg/ml. nih.govresearchgate.net

A key feature of this compound is its effectiveness against isoniazid-resistant clinical isolates. newtbdrugs.org Studies have shown that clinical isolates with mutations in the katG gene, a common cause of isoniazid resistance, remain susceptible to this compound. embopress.orgembopress.org This is because this compound directly inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA, which is also the target of isoniazid. embopress.orgguidetoimmunopharmacology.org However, unlike isoniazid, this compound does not require activation by the KatG enzyme, thus bypassing this common resistance mechanism. embopress.orgembopress.org Research on eight independent isoniazid-resistant clinical isolates, with mutations in either katG or the inhA promoter region, confirmed their susceptibility to this compound. researchgate.net

The potent activity of this compound is attributed to its unique binding mode to InhA, where it obstructs both the NADH cofactor and the lipid substrate-binding pockets. guidetoimmunopharmacology.orgepfl.ch This direct inhibition of a crucial enzyme in the mycolic acid synthesis pathway underscores its potential as a therapeutic agent against drug-resistant tuberculosis. nih.govresearchgate.net

Activity against Other Mycobacterium Species (e.g., M. smegmatis, M. abscessus)

This compound exhibits broad activity against various members of the Mycobacterium genus. nih.gov Its activity against Mycobacterium smegmatis strain mc2 155 has been reported with a Minimum Inhibitory Concentration (MIC) of 0.62–1.25 µg/ml. nih.govresearchgate.net

The compound is also active against several other mycobacterial species, as detailed in the table below.

| Bacterium | This compound MIC (µg/ml) |

|---|---|

| Mycobacterium tuberculosis | 0.39 |

| Mycobacterium bovis BCG | 0.39 |

| Mycobacterium smegmatis | 0.78 |

| Mycobacterium marinum | 3.13 |

| Mycobacterium abscessus | 6.25 |

| Mycobacterium bolletii | 6.25 |

| Mycobacterium massiliense | 6.25 |

| Mycobacterium avium | 12.5 |

Data sourced from Hartkoorn et al., 2012. embopress.org

While this compound shows promise, some studies indicate that its activity against M. abscessus under aerobic conditions may be limited compared to other compounds. researchgate.netmdpi.com

Specificity Against Mycobacteria Compared to Other Bacteria

This compound demonstrates a high degree of specificity for mycobacteria, with minimal to no activity against a wide range of other Gram-positive and Gram-negative bacteria. embopress.orgnih.gov This specificity suggests that this compound targets a component that is either unique to or significantly divergent in mycobacteria. embopress.orgnih.gov The target enzyme, InhA, is highly conserved across the Mycobacterium genus, which likely accounts for this compound's broad antimycobacterial activity. nih.gov

Studies using the resazurin (B115843) reduction microplate assay have shown that this compound has no detectable activity (MIC > 100 µg/ml) against bacteria such as Corynebacterium glutamicum, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. embopress.orgnih.gov

In Vitro Evaluation of Bactericidal vs. Bacteriostatic Activity

This compound exhibits bactericidal activity against Mycobacterium tuberculosis. nih.govnih.gov The minimum bactericidal concentration (MBC) for the H37Rv strain of M. tuberculosis has been determined to be between 0.62 and 1.25 µg/ml. embopress.orgnih.gov This indicates that this compound is capable of killing the bacteria rather than just inhibiting their growth.

Activity Against Non-Replicating or Hypoxic Mycobacteria

The efficacy of this compound against non-replicating or hypoxic mycobacteria appears to be limited. nih.gov Studies using the streptomycin-starved 18b (ss18b) model for non-replicating M. tuberculosis have shown that this compound is not effective. embopress.orgnih.gov This suggests that the compound's mechanism of action may be dependent on active bacterial growth and replication. embopress.orgnih.gov While some natural products have shown activity against both replicating and non-replicating bacteria, the current evidence points to this compound being primarily effective against actively dividing mycobacteria. frontiersin.orgfrontiersin.org

Pre-clinical In Vivo Efficacy Models (Non-human animal models only)

Pre-clinical studies in non-human animal models are crucial for evaluating the in vivo efficacy of new drug candidates. While detailed efficacy data from such models for this compound is not extensively reported in the provided context, the compound's low toxicity in a murine model has been noted. nih.gov The development of orally active compounds with potent bactericidal activity against M. tuberculosis, such as certain 4-hydroxy-2-pyridones, has shown efficacy in both acute and established mouse models of infection. nih.gov These models are instrumental in studying the antibacterial effects and pharmacokinetic/pharmacodynamic relationships of potential new treatments for tuberculosis. nih.gov

Efficacy in Systemic Infection Models (e.g., mouse models)

Pre-clinical assessments of this compound in murine models of tuberculosis have indicated a lack of efficacy. europa.eu Research has found that this compound failed to demonstrate activity in these systemic infection models. europa.eu This has been attributed to issues with liver metabolism, which affects the compound's stability and availability in both mouse and human liver microsomes. europa.euethz.ch Despite showing low toxicity in acute murine models, its metabolic instability has so far hindered its progression as a viable in vivo agent. europa.eunih.gov

Activity Against Intracellular Mycobacteria (e.g., within macrophages)

This compound has demonstrated efficacy against Mycobacterium tuberculosis residing within macrophages, a critical environment for the pathogen during human infection. nih.govresearchgate.netresearchgate.net Studies have been conducted using activated THP-1-derived macrophages infected with M. tuberculosis to assess the intracellular activity of the compound. nih.govresearchgate.net

In one key study, infected macrophages were treated with this compound at a concentration of 10 µg/ml. researchgate.netresearchgate.net After a seven-day exposure period, the number of viable bacteria, measured in colony-forming units (CFU), was determined. The results showed a significant reduction in bacterial load compared to untreated cells. nih.govresearchgate.net The activity of this compound was compared alongside other established anti-tuberculosis drugs, demonstrating its ability to target intracellular mycobacteria. researchgate.netresearchgate.net Further investigation into its mechanism revealed that this compound is primarily effective against actively replicating mycobacteria, as it showed no significant activity against non-replicating models of M. tuberculosis. nih.gov

The table below summarizes the findings from an experiment testing this compound's activity on intracellular M. tuberculosis within activated THP-1-derived macrophages. nih.govresearchgate.netresearchgate.net

Table 1: Intracellular Activity of this compound against M. tuberculosis

| Treatment Group | Concentration | Mean Colony Forming Units (CFU/ml) |

|---|---|---|

| Untreated (Day 0) | N/A | ~5.0 x 10^4 |

| Untreated (Day 7) | N/A | ~2.5 x 10^5 |

| Isoniazid (INH) | 1 µg/ml | <1.0 x 10^2 |

| Rifampicin (RIF) | 1 µg/ml | <1.0 x 10^2 |

| Streptomycin (STR) | 10 µg/ml | ~1.0 x 10^4 |

| This compound (PYR) | 10 µg/ml | ~2.5 x 10^3 |

Data derived from graphical representations in sources nih.govresearchgate.netresearchgate.net. Absolute values are approximate.

Pharmacology and Adme Absorption, Distribution, Metabolism, Excretion Research Purely Academic, Non Human, Non Clinical

Molecular and Cellular Uptake Mechanisms in Bacterial and Mammalian Cells

The entry of Pyridomycin (B90888) into target cells is a critical prerequisite for its bioactivity. Research into its uptake mechanisms, while not fully elucidated, points to different processes depending on the cell type.

Bacterial Cell Uptake: this compound's primary target is Mycobacterium tuberculosis (M. tb), where it must cross a notably complex and rigid cell envelope to reach its intracellular target, the enoyl-acyl carrier protein reductase (InhA). embopress.orgsciencedaily.com The inhibition of InhA, which is essential for the synthesis of mycolic acids, leads to the depletion of these crucial cell wall components. sciencedaily.com While the precise transport mechanism is an area of ongoing investigation, several possibilities have been proposed based on mycobacterial physiology.

Porin-Mediated Diffusion: M. tb lacks classical porins but is believed to utilize other protein families to form channels for the transport of small molecules and nutrients across its outer membrane. nih.gov It is hypothesized that proteins from the PE/PPE family, which can function as molecular transport channels, may facilitate the uptake of compounds like this compound into the bacterial cell's interior. nih.gov

Transporter Systems: The ESX-1 secretion system in M. tb is vital for its virulence. biorxiv.org Research has suggested that the ATPase component of this system, Rv3871, is a potential target for this compound. biorxiv.org This interaction could imply that this compound's entry might be linked to or interfere with this transport apparatus.

Mammalian Cell Uptake: Specific studies detailing the uptake of this compound into mammalian cells are limited. However, based on the general mechanisms for antibiotics and other xenobiotics, several conceptual pathways can be considered. The physicochemical properties of a compound, such as its size and polarity, heavily influence its entry route. ucl.ac.be

Endocytosis: For molecules that are voluminous or polar and cannot easily diffuse across the cell membrane, endocytosis is a primary uptake mechanism. ucl.ac.be This process involves the cell engulfing the substance to form an intracellular vesicle. Pathways such as clathrin-mediated endocytosis and caveolae-dependent uptake are common for various drugs and nanoparticles. nih.govnih.gov

Phagocytosis: In the context of an infection, immune cells like macrophages and dendritic cells are responsible for engulfing pathogens. embopress.org It is plausible that this compound, associated with bacteria or as a free molecule, could be taken up by these phagocytic cells. embopress.org Studies have shown that dendritic cells, for instance, effectively phagocytose live mycobacteria. embopress.org

Passive Diffusion and Transporters: Depending on its properties, this compound or its derivatives might also utilize passive diffusion or be recognized by endogenous transporters present on mammalian cells that carry structurally similar molecules. ucl.ac.be

Conceptual Approaches to Improving Pharmacokinetic Properties (e.g., solubility, stability)

The therapeutic potential of a compound like this compound is intrinsically linked to its pharmacokinetic profile. Poor solubility and stability can hinder its development. Several conceptual and applied strategies exist to enhance these properties.

Salt Formation: One of the most direct methods to improve the aqueous solubility of an ionizable compound is to convert it into a salt form. mdpi.com this compound hydrochloride is a semisynthetic derivative created for this purpose, altering its properties to make it more soluble in water and thus more suitable for research and potential administration. ontosight.ai

Prodrug Design: The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, converts back to the active parent drug. nih.gov This strategy can be used to overcome issues like poor solubility or instability. For instance, the addition of a phosphate (B84403) subunit or specific amino acids has been successfully used to increase the water solubility of other complex molecules. nih.gov

Formulation Technologies: Advanced formulation strategies can significantly enhance a drug's performance. Hot-Melt Extrusion (HME) is a technology that disperses a drug within a polymer matrix at a molecular level, creating an amorphous solid dispersion. jpionline.org This can substantially improve the dissolution rate and apparent solubility of poorly soluble drugs. jpionline.org Other formulation approaches include the development of cocrystals and lipid-based nanocarriers. mdpi.com

Structural and Biosynthetic Engineering: Modifying the core structure of this compound is another key approach. This can involve rational engineering of its biosynthetic pathway to produce novel derivatives with enhanced bioactivities or improved stability. nih.gov Structure-activity relationship (SAR) studies have indicated that specific parts of the this compound molecule, such as the enolic acid moiety and the C-10 hydroxyl group, are crucial for its activity, providing a roadmap for targeted chemical modifications. researchgate.net

The table below summarizes these conceptual approaches.

| Approach | Description | Objective | Reference |

|---|---|---|---|

| Salt Formation | Converting the parent compound into a salt, such as a hydrochloride salt. | Improve aqueous solubility and stability. | ontosight.ai |

| Prodrug Design | Reversible chemical modification to create an inactive precursor that is activated in vivo. | Enhance solubility, stability, and absorption. | nih.gov |

| Hot-Melt Extrusion (HME) | Dispersing the drug in a polymer matrix to form an amorphous solid dispersion. | Increase dissolution rate and apparent solubility. | jpionline.org |

| Biosynthetic Engineering | Modifying the genetic pathway in the producing organism to create novel analogues. | Generate derivatives with improved bioactivity or pharmacokinetic properties. | nih.gov |

Research on Metabolic Pathways and Metabolite Identification (Conceptual)

Understanding the metabolic fate of a compound is fundamental in drug discovery. This involves identifying how the compound is chemically altered by enzymes in the body, which can affect its efficacy and clearance.

Focus on Biosynthesis vs. Metabolism: To date, academic research on this compound has concentrated heavily on its biosynthesis—the natural processes by which it is constructed by the bacterium Streptomyces pyridomyceticus. nih.gov These studies have successfully identified the biosynthetic gene cluster and the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system responsible for assembling its unique structure. nih.govnih.gov A notable discovery from this line of research was the identification of This compound B , an analogue that accumulates when the pyr2 gene in the biosynthetic pathway is inactivated. researchgate.netnih.gov It is important to distinguish this analogue, which is a product of altered biosynthesis, from a metabolite, which would be a product of metabolic breakdown in a host system.

Conceptual Approaches to Metabolite Identification: While specific studies on the metabolic pathways of this compound are not widely available, the conceptual framework for such research is well-established in drug discovery. chemrxiv.org The primary goal is to identify metabolic "soft spots"—positions on the molecule that are susceptible to enzymatic modification. chemrxiv.org

In Vitro Incubation: A standard method involves incubating the compound with liver microsomes or hepatocytes (typically from humans or preclinical species) and analyzing the resulting mixture. chemrxiv.org This allows for the identification of metabolites formed through common Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Structural Analysis of Potential Metabolites: Based on this compound's structure, which includes a cyclodepsipeptide core, an ester linkage, and a pyridine (B92270) ring, several metabolic transformations could be conceptually anticipated. Hydrolysis of the ester bond would break the cyclic structure, while the pyridine ring and other aliphatic parts could be subject to oxidation.

The table below outlines potential, purely conceptual metabolic transformations for this compound.

| Potential Metabolic Reaction | Structural Moiety Affected | Conceptual Outcome |

|---|---|---|

| Hydrolysis | Ester linkage in the cyclodepsipeptide ring | Ring opening, leading to a linear peptide structure. |

| Oxidation | Pyridine ring | Formation of N-oxides or hydroxylated pyridine derivatives. |

| Oxidation | Alkyl side chains | Hydroxylation at various positions. |

| Conjugation (Phase II) | Hydroxyl groups (if formed via oxidation) | Glucuronidation or sulfation, increasing water solubility for excretion. |

Emerging Research and Future Directions

Pyridomycin (B90888) as a Research Tool for Biological Processes

This compound's specific interactions with cellular machinery make it a powerful probe for understanding essential life processes at a molecular level.

While the primary and most well-characterized target of this compound is InhA, some research points to an additional mechanism involving the inhibition of protein synthesis. This compound hydrochloride, a semisynthetic derivative, is understood to exert its antimicrobial effect by binding to the 50S subunit of the bacterial ribosome. ontosight.ai This interaction is believed to inhibit the translocation step of protein synthesis, a critical process where the ribosome moves along the messenger RNA (mRNA) to read the next codon. ontosight.ai By arresting this movement, this compound disrupts the production of essential proteins, leading to a bacteriostatic effect where bacterial growth is inhibited. ontosight.ai Although less explored than its impact on mycolic acid, this mechanism highlights this compound's potential as a tool to study the intricacies of ribosomal dynamics and the protein synthesis pathway, similar to how other ribosome-targeting antibiotics like puromycin (B1679871) have been used to probe translation. ontosight.ainih.gov

This compound has proven to be an invaluable tool for investigating the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. nih.govresearchgate.net Research combining genetic, biochemical, and structural studies has unequivocally identified the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA, as the principal target of this compound in Mycobacterium tuberculosis. nih.govembopress.orgnih.gov

Detailed research findings include:

Direct Inhibition of InhA: Unlike the frontline drug isoniazid (B1672263), which is a prodrug requiring activation by the KatG enzyme, this compound is a direct inhibitor of InhA. embopress.orgresearchgate.net This is a significant finding, as it means this compound remains effective against the most common isoniazid-resistant clinical isolates, which often have mutations in the katG gene. nih.govembopress.org

Competitive Inhibition Mechanism: this compound acts as a competitive inhibitor at the NADH-binding site of InhA. nih.govembopress.orgnih.gov This was a landmark discovery, identifying a new, druggable pocket within a well-established drug target. embopress.orgnih.gov

Depletion of Mycolic Acids: Treatment of M. tuberculosis with this compound leads to the specific depletion of α-, methoxy-, and keto-mycolic acids, which was confirmed using radiometric thin layer chromatography to analyze the fatty acid and mycolic acid content of treated cells. nih.govembopress.orgresearchgate.net This effect is concentration-dependent and mirrors the impact of isoniazid on the pathway. nih.gov

Unique Binding Mode: Co-crystal structures of InhA in complex with this compound revealed its unique ability to bridge and block both the NADH cofactor and the lipid substrate-binding pockets simultaneously. epfl.chresearchgate.net This mode of inhibition is distinct from other known InhA inhibitors and provides a new blueprint for drug design. epfl.ch

By using this compound-resistant mutants, researchers have further solidified InhA as the target. These mutants, which arose at a frequency of approximately 10⁻⁶, were found to have a D148G point mutation in the inhA gene, confirming its role in the compound's mechanism of action. nih.govnih.gov

Novel Applications Beyond Antimicrobials (Conceptual)

The mechanisms that make this compound an effective antibiotic also suggest its potential utility in other complex diseases where similar cellular processes are dysregulated.

The interaction between pathogens and the host immune system is a delicate balance. Some research is exploring the concept of immunomodulation as a therapeutic strategy for diseases like tuberculosis. researchgate.netfrontiersin.org While direct studies on this compound as an immunomodulator are nascent, its ability to impact bacterial viability and potentially alter the presentation of bacterial antigens could indirectly influence host immune responses. The exploration of this compound derivatives and their interaction with host functions is a conceptual area that may yield new therapeutic strategies. researchgate.net

Modern cancer research often focuses on exploiting the unique dependencies of cancer cells, a concept known as non-oncogene addiction. icr.ac.uk Cancer cells can become reliant on fundamental processes like protein synthesis to sustain their rapid growth and proliferation. icr.ac.uk Given that this compound is known to inhibit protein synthesis, it conceptually aligns with strategies that target this cellular machinery. ontosight.aiicr.ac.uk Furthermore, its primary target, InhA, is an NADH-dependent enzyme. nih.gov The broader family of NAD(H)-dependent enzymes and NAD⁺ metabolism are increasingly recognized as important in cancer biology. researchgate.net Therefore, exploring the effects of this compound or its derivatives on the cellular processes of cancer cells represents a rational, albeit currently speculative, avenue for future research. researchgate.net

Rational Design of Improved this compound Derivatives

The discovery of this compound's target and its unique binding mechanism has spurred significant efforts in medicinal chemistry to design improved derivatives with enhanced potency and better pharmacological properties. epfl.ch The availability of the high-resolution co-crystal structure of the InhA-pyridomycin complex serves as a powerful tool for structure-assisted drug design. epfl.cheuropa.eu

Key research findings in this area include:

Structure-Activity Relationship (SAR) Studies: SAR investigations have identified key pharmacophoric groups. The enolic acid moiety and the natural configuration of the hydroxyl group at the C-10 position have been shown to be critical for this compound's bioactivity. researchgate.netnih.govbiorxiv.org

C2-Modified Analogs: A significant focus has been on synthesizing derivatives with modifications at the C2 side chain. nih.govepfl.ch Researchers have created a series of "dihydropyridomycins" where the synthetically challenging enol ester double bond is replaced with a C-C single bond. nih.govepfl.chacs.org

Promising Activity of Derivatives: Several of these dihydrothis compound analogs, particularly those with sufficiently large hydrophobic substituents at the C2 position, have demonstrated potent activity against M. tuberculosis, with minimum inhibitory concentration (MIC) values approaching that of the natural product. nih.govepfl.chacs.org

Alternative Modes of Action: Intriguingly, some of the potent C2-modified analogs were found to be insensitive to the overexpression of InhA in M. tuberculosis. nih.govepfl.chacs.org This surprising result suggests that their anti-mycobacterial activity may not rely solely on the inhibition of InhA and that these derivatives could possess an alternative or dual mode of action, opening up new avenues for overcoming drug resistance. nih.govepfl.ch